molecular formula C7H5ClO<br>ClC6H4CHO<br>C7H5ClO B119727 2-Chlorobenzaldehyde CAS No. 89-98-5

2-Chlorobenzaldehyde

Cat. No.: B119727
CAS No.: 89-98-5
M. Wt: 140.56 g/mol
InChI Key: FPYUJUBAXZAQNL-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

2-Chlorobenzaldehyde, a chlorinated derivative of benzaldehyde, is primarily used in the production of CS gas . It reacts with malononitrile to form CS . The primary targets of this compound are therefore the molecules involved in the production of CS gas.

Mode of Action

The mode of action of this compound involves its reaction with malononitrile to form CS . This reaction is part of the Cannizzaro reaction, a chemical reaction that involves the base-induced disproportionation of an aldehyde lacking a hydrogen atom in the alpha position .

Biochemical Pathways

The biochemical pathway of this compound is primarily associated with the Cannizzaro reaction . In this reaction, hydroxide attacks a carbonyl. The resulting tetrahedral intermediate then collapses, re-forming the carbonyl and transferring hydride to attack another carbonyl .

Pharmacokinetics

The pharmacokinetics of this compound involve rapid elimination, primarily via urinary excretion of metabolites . A study in rats showed rapid plasma radioactivity decline after systemic administration, while cutaneous application led to slow skin penetration and a subsequent gradual decline in plasma radioactivity over three days .

Result of Action

The result of the action of this compound is the formation of CS gas when it reacts with malononitrile . This gas is used in riot control and has significant effects on the human body, including irritation of the eyes, skin, and respiratory tract .

Action Environment

The action of this compound can be influenced by environmental factors. For example, its reaction with malononitrile to form CS gas can be affected by temperature and the presence of other chemicals . Additionally, the compound’s physical properties, such as its boiling point of 212 °C, melting point of 11.9 °C, and density of 1.2483 g/cm³ , can also influence its action, efficacy, and stability in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorobenzaldehyde can be synthesized through several methods:

Industrial Production Methods

In industrial settings, the hydrolysis of 2-chlorobenzal chloride is the primary production method. This process involves the use of hydrolytic reactors equipped with advanced impellers to enhance mass transfer and improve efficiency .

Chemical Reactions Analysis

2-Chlorobenzaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate, sodium borohydride, and primary amines. The major products formed from these reactions include 2-chlorobenzoic acid, 2-chlorobenzyl alcohol, and Schiff bases .

Comparison with Similar Compounds

Properties

IUPAC Name

2-chlorobenzaldehyde
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InChI

InChI=1S/C7H5ClO/c8-7-4-2-1-3-6(7)5-9/h1-5H
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InChI Key

FPYUJUBAXZAQNL-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C=O)Cl
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Molecular Formula

C7H5ClO, Array
Record name 2-CHLOROBENZALDEHYDE
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DSSTOX Substance ID

DTXSID5024764
Record name 2-Chlorobenzaldehyde
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Molecular Weight

140.56 g/mol
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Physical Description

2-chlorobenzaldehyde is a clear colorless to yellowish liquid. (NTP, 1992), Liquid, Colorless to yellow liquid; mp = 12.4 deg C; [ICSC], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.
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Record name Benzaldehyde, 2-chloro-
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Boiling Point

413.4 °F at 760 mmHg (NTP, 1992), 212 °C, 211.9 °C
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Flash Point

190 °F (NTP, 1992), 87 °C (189 °F) (SRP: closed cup), 87 °C c.c.
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Solubility

1 to 5 mg/mL at 75 °F (NTP, 1992), Slightly soluble in water, Soluble in ethanol, diethyl ether, acetone, benzene, carbon tetrachloride, Solubility in water, g/l at 20 °C: 1.8 (poor)
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Density

1.248 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2483 g/cu cm at 20 °C, BP range: 209-214 °C; density: 1.240-1.245 at 25 °C/25 °C. Soluble in alcohol, ether, acetone; insoluble in water /Chlorobenzaldehyde/, 1.25 g/cm³
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Vapor Density

Relative vapor density (air = 1): 4.86 (calculated)
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Vapor Pressure

2.2 mmHg at 122 °F (NTP, 1992), 0.23 [mmHg], 0.23 mm Hg at 20 °C, Vapor pressure, kPa at 25 °C: 0.04
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Color/Form

Colorless to yellowish liquid, Needles, Liquid or needles

CAS No.

89-98-5, 35913-09-8
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Melting Point

54.3 °F (NTP, 1992), 11.9 °C, 12.4 °C
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Synthesis routes and methods I

Procedure details

Following the procedure of Example 13 and employing 42.0 g. of 57% dispersion of sodium hydride in mineral oil, 200 g. (1.0 mol) of trimethylsulfonium iodide and 70.4 g. (0.50 mol) of o-chlorobenzaldehyde there is obtained o-chlorostyrene oxide.
Quantity
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1 mol
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Synthesis routes and methods II

Procedure details

195.3 g (1.0 mol) of 2-chlorobenza1 chloride are initially charged at 120° C. At this temperature 20 ml (21.8 g, 1.09 mol of water) of a 10% strength aqueous zinc chloride solution are metered in over a period of 5 hours. The mixture is stirred for a further 30 minutes at 120° C. After cooling to room temperature the reaction mixture is extracted with 1×10 ml and 2×5 ml of water. The organic phase is subsequently free of chloride and is worked up by distillation. 136.0 g (97% of theoretical) of 2-chlorobenzaldehyde (b.p.: 90° C./16 torr) with a purity of >99.9% are obtained. The combined aqueous phases (20 ml, 22.0 g) are used in Example 2 as catalyst solution.
Quantity
195.3 g
Type
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Reaction Step One
Name
Quantity
21.8 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlorobenzaldehyde
Reactant of Route 2
2-Chlorobenzaldehyde
Reactant of Route 3
2-Chlorobenzaldehyde
Reactant of Route 4
2-Chlorobenzaldehyde
Reactant of Route 5
2-Chlorobenzaldehyde
Reactant of Route 6
2-Chlorobenzaldehyde

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